molecular formula C57H36N6 B11942031 2,4,6-Tris(3-(carbazol-9-yl)phenyl)-1,3,5-triazine

2,4,6-Tris(3-(carbazol-9-yl)phenyl)-1,3,5-triazine

Cat. No.: B11942031
M. Wt: 804.9 g/mol
InChI Key: KOUVXIWGXJSZHF-UHFFFAOYSA-N
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Description

2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine is a compound known for its role as a bipolar host material in organic light-emitting diodes (OLEDs). It features an electron-withdrawing triphenyltriazine center and three electron-rich carbazole peripheral units. This unique structure allows it to exhibit excellent bipolar transport properties, making it suitable for high-performance deep-red, green, and blue phosphorescent OLEDs .

Preparation Methods

The synthesis of 2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(9H-carbazol-9-yl)phenylboronic acid and 2,4,6-trichloro-1,3,5-triazine.

    Suzuki Coupling Reaction: The 3-(9H-carbazol-9-yl)phenylboronic acid is coupled with 2,4,6-trichloro-1,3,5-triazine using a palladium catalyst in the presence of a base such as potassium carbonate.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include various substituted and oxidized derivatives of the compound.

Scientific Research Applications

2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine involves its role as a host material in OLEDs. The compound’s electron-withdrawing triphenyltriazine center and electron-rich carbazole peripheral units facilitate efficient charge transport. This results in the formation of triplet excitons, which contribute to the emission of light in OLEDs. The compound’s low singlet-triplet exchange energy and low-lying lowest unoccupied molecular orbital (LUMO) energy level enable ultra-low driving voltages and high efficiency .

Comparison with Similar Compounds

2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C57H36N6

Molecular Weight

804.9 g/mol

IUPAC Name

9-[3-[4,6-bis(3-carbazol-9-ylphenyl)-1,3,5-triazin-2-yl]phenyl]carbazole

InChI

InChI=1S/C57H36N6/c1-7-28-49-43(22-1)44-23-2-8-29-50(44)61(49)40-19-13-16-37(34-40)55-58-56(38-17-14-20-41(35-38)62-51-30-9-3-24-45(51)46-25-4-10-31-52(46)62)60-57(59-55)39-18-15-21-42(36-39)63-53-32-11-5-26-47(53)48-27-6-12-33-54(48)63/h1-36H

InChI Key

KOUVXIWGXJSZHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=NC(=NC(=N5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC=C1)N1C2=CC=CC=C2C2=CC=CC=C21

Origin of Product

United States

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